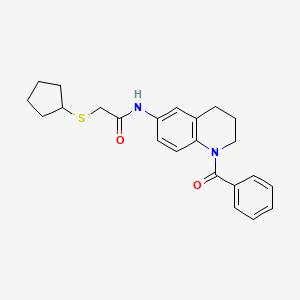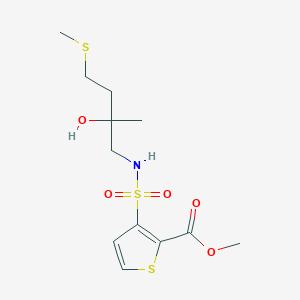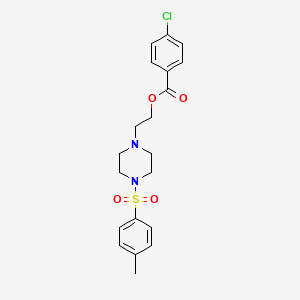![molecular formula C8H10F2N2O2 B2679663 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid CAS No. 1855937-89-1](/img/structure/B2679663.png)
3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and methyl groups. One common method starts with the reaction of ethyl difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
Wissenschaftliche Forschungsanwendungen
3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, it inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl derivatives
Uniqueness
3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-5-4-12(3-2-6(13)14)11-7(5)8(9)10/h4,8H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWHJEZNCSMOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide](/img/structure/B2679582.png)

![2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-fluoro-1,3-benzoxazole](/img/structure/B2679587.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679589.png)
phenyl]methylidene})amine](/img/structure/B2679591.png)
![[(3r,4r)-4-Ethylpyrrolidin-3-yl]methanol](/img/structure/B2679595.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2679596.png)
![N-(1-cyanocycloheptyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2679597.png)

![7-Fluoro-2-methyl-3-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2679601.png)


